molecular formula C8H13N3 B14129363 4-((2-Cyanoethyl)(methyl)amino)butanenitrile CAS No. 1859-29-6

4-((2-Cyanoethyl)(methyl)amino)butanenitrile

Cat. No.: B14129363
CAS No.: 1859-29-6
M. Wt: 151.21 g/mol
InChI Key: ILSLPTAXYKUTRX-UHFFFAOYSA-N
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Description

4-((2-Cyanoethyl)(methyl)amino)butanenitrile is an organic compound with the molecular formula C8H13N3. It is characterized by the presence of both cyano and amino functional groups, making it a versatile intermediate in organic synthesis. This compound is often used in the development of pharmaceuticals and other fine chemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Cyanoethyl)(methyl)amino)butanenitrile typically involves the reaction of 4-bromobutanenitrile with N-methyl-2-cyanoethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The general reaction scheme is as follows:

4-bromobutanenitrile+N-methyl-2-cyanoethylamineThis compound\text{4-bromobutanenitrile} + \text{N-methyl-2-cyanoethylamine} \rightarrow \text{this compound} 4-bromobutanenitrile+N-methyl-2-cyanoethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((2-Cyanoethyl)(methyl)amino)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

Scientific Research Applications

4-((2-Cyanoethyl)(methyl)amino)butanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-((2-Cyanoethyl)(methyl)amino)butanenitrile involves its interaction with various molecular targets. The cyano and amino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobutyronitrile: Similar structure but lacks the cyanoethyl and methyl groups.

    N-Methyl-2-cyanoethylamine: Contains the cyanoethyl and methyl groups but lacks the butanenitrile backbone.

Uniqueness

4-((2-Cyanoethyl)(methyl)amino)butanenitrile is unique due to the presence of both cyano and amino functional groups, which provide a versatile platform for various chemical transformations. Its structure allows for a wide range of applications in different fields, making it a valuable compound in both research and industry .

Properties

CAS No.

1859-29-6

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

4-[2-cyanoethyl(methyl)amino]butanenitrile

InChI

InChI=1S/C8H13N3/c1-11(8-4-6-10)7-3-2-5-9/h2-4,7-8H2,1H3

InChI Key

ILSLPTAXYKUTRX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC#N)CCC#N

Origin of Product

United States

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